6-(3-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-(3-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines This compound is characterized by the presence of a bromophenyl group, two phenyl groups, and a trifluoromethyl group attached to the pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques. The specific industrial methods would depend on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
6-(3-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrazolo[3,4-b]pyridine core.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazolo[3,4-b]pyridines with different functional groups.
Scientific Research Applications
6-(3-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may have potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: The compound can be used in the development of new materials and as a precursor for other industrially relevant chemicals
Mechanism of Action
The mechanism of action of 6-(3-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context of its application. For example, in a biological setting, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-6-(4-bromophenyl)-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide
- 3-bromo-5-(trifluoromethyl)pyridine
- ®-1-(5-(trifluoromethyl)pyridin-2-yl)ethanamine
Uniqueness
6-(3-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific combination of functional groups and the pyrazolo[3,4-b]pyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C25H15BrF3N3 |
---|---|
Molecular Weight |
494.3 g/mol |
IUPAC Name |
6-(3-bromophenyl)-1,3-diphenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C25H15BrF3N3/c26-18-11-7-10-17(14-18)21-15-20(25(27,28)29)22-23(16-8-3-1-4-9-16)31-32(24(22)30-21)19-12-5-2-6-13-19/h1-15H |
InChI Key |
YBODXBOJXPWTKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C4=CC(=CC=C4)Br)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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